

Application Notes and Protocols for Western Blot Analysis Following K-604 Treatment

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Compound of Interest		
Compound Name:	K-604 dihydrochloride	
Cat. No.:	B1663814	Get Quote

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Introduction

K-604 is a potent and selective inhibitor of Acyl-coenzyme A:cholesterol O-acyltransferase 1 (ACAT1), an intracellular enzyme responsible for the esterification of cholesterol.[1][2][3][4][5] ACAT1 plays a crucial role in cellular cholesterol homeostasis and has been implicated in the progression of various diseases, including glioblastoma and atherosclerosis.[6][7] In cancer cells, increased cholesterol esterification by ACAT1 is linked to enhanced cell proliferation.[1][7] K-604 has been demonstrated to suppress the proliferation of glioblastoma cells by inhibiting ACAT1, which in turn leads to the deactivation of key pro-survival signaling pathways.[1][2][7]

These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the effects of K-604 treatment on downstream signaling pathways, specifically the Akt and ERK1/2 pathways, which are critical for cell growth and survival.[1][2]

Mechanism of Action of K-604

K-604 selectively inhibits the ACAT1 enzyme, preventing the conversion of free cholesterol into cholesteryl esters for storage in lipid droplets.[3][4] The resulting alteration in cellular cholesterol distribution, particularly within lipid rafts in the plasma membrane, is thought to disrupt the localization and function of signal transduction proteins.[1][2] This disruption leads to a reduction in the phosphorylation and subsequent activation of key signaling molecules

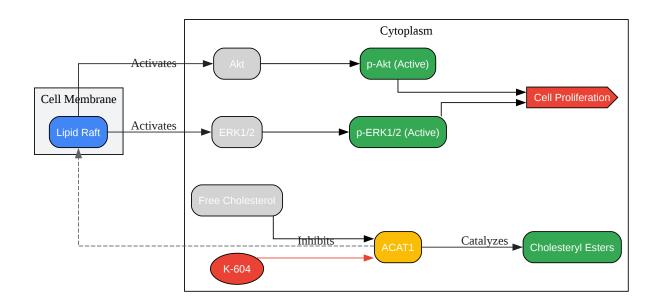






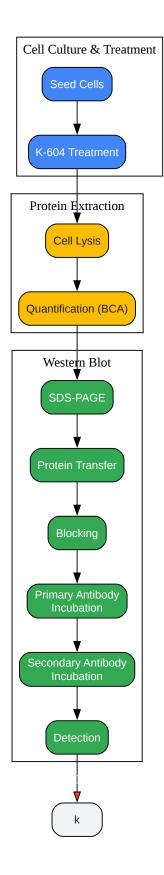
such as Akt and Extracellular signal-regulated kinase 1/2 (ERK1/2), ultimately resulting in decreased cell proliferation.[1][2][7]





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